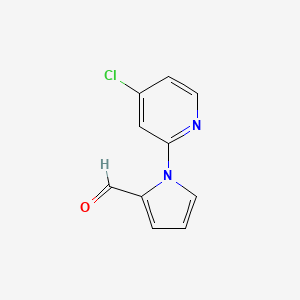
1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CPCA) is a derivative of pyrrole, an organic compound with a five-membered ring. It is a colorless, water-soluble solid that has been used in a variety of scientific research applications. CPCA has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. It is also known to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, it has been used as a probe for the study of the molecular mechanisms of various diseases.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Transformations
- Bertha et al. (1998) describe the synthesis of dihydrochromeno[3,2-b]azet-2(1H)-ones using carbaldehydes like 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde. They explored acid-catalyzed ring closures and transformations in various solvents, yielding compounds with potential pharmaceutical applications (Bertha et al., 1998).
- Wang et al. (2017) developed a synthetic method for aqueous-soluble aldehydes, including derivatives of this compound. These compounds serve as intermediates in small molecule anticancer drugs (Wang et al., 2017).
2. Organoselenium Compounds and Antiproliferative Activity
- Bhasin et al. (2015) reported the synthesis of organoselenium compounds using pyridine-carbaldehydes. These compounds displayed anti-proliferative activity against various cell lines, demonstrating potential therapeutic uses (Bhasin et al., 2015).
3. Expanded Porphyrins and Single Molecule Magnets
- Maes et al. (2005) utilized pyridine-carbaldehydes in the synthesis of expanded porphyrins, which have applications in materials science and nanotechnology (Maes et al., 2005).
- Giannopoulos et al. (2014) described the use of pyrrole-carbaldehyde derivatives in creating high nuclearity {Mn(III)25} barrel-like clusters, demonstrating potential in single-molecule magnetic behavior (Giannopoulos et al., 2014).
4. Spectrophotometric Determination of Iron
- Gallego et al. (1979) developed a method using pyridine-carbaldehyde derivatives for the spectrophotometric determination of trace amounts of iron in various samples, including industrial waste water and minerals (Gallego et al., 1979).
5. Novel Quinone-fused Corroles
- Vale et al. (2007) synthesized novel quinone-fused corroles using pyridine-carbaldehyde complexes. These compounds have potential applications in organic electronics and photonics (Vale et al., 2007).
6. Atom Transfer Radical Polymerization
- Haddleton et al. (1997) demonstrated the use of pyridinecarbaldehyde imines in atom transfer radical polymerization, indicating the versatility of these compounds in polymer chemistry (Haddleton et al., 1997).
7. Antimicrobial Activity of Schiff Bases
- Hamed et al. (2020) reported the synthesis and antimicrobial activity of Schiff bases derived from heteroaryl pyrazole and pyridine-carbaldehyde. These compounds showed potential as antimicrobial agents against various bacteria and fungi (Hamed et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their pharmacological effects .
Propiedades
IUPAC Name |
1-(4-chloropyridin-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-12-10(6-8)13-5-1-2-9(13)7-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTWKDJXKOPRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


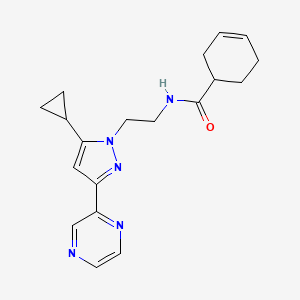

![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)
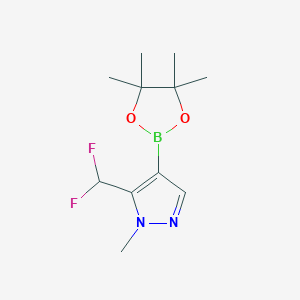
![2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2995893.png)
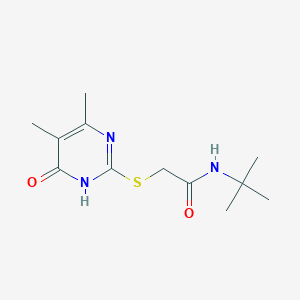
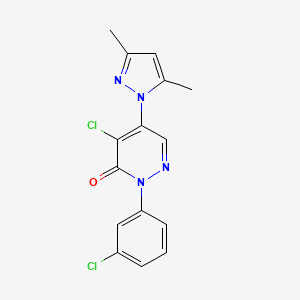
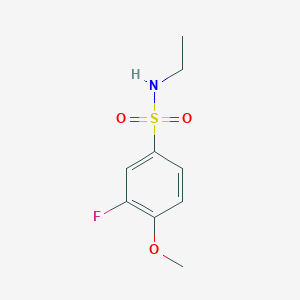
![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995905.png)
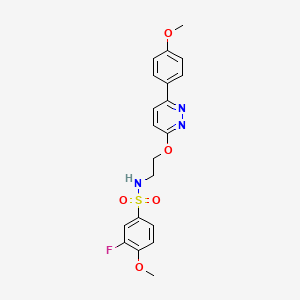
![2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid](/img/structure/B2995908.png)